N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-13-5-6-14(2)16(10-13)23-18(28)12-32-22-25-24-21-26(11-15-4-3-8-30-15)20(29)19-17(27(21)22)7-9-31-19/h3-10H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEADROJSRDFUHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthetic route typically involves the formation of thieno[2,3-e][1,2,4]triazolo derivatives followed by functionalization with furan and dimethylphenyl groups. The synthesis process is crucial as it can influence the biological activity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Topoisomerase Inhibition : Compounds derived from similar scaffolds have shown potent inhibition of topoisomerase II. These compounds induced apoptosis in cancer cell lines such as breast and colon cancer at low micromolar concentrations .
- Reactive Oxygen Species (ROS) Induction : The same studies indicated that these compounds could elevate ROS levels in cancer cells, contributing to their anticancer effects .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research on related thiazole derivatives indicates that modifications can lead to significant activity against resistant strains of bacteria and fungi:
- Gram-positive Bacteria : Certain derivatives exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Fungal Infections : Some compounds showed efficacy against drug-resistant Candida strains .
Case Studies
Several case studies provide insights into the biological activity of compounds similar to this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate the anticancer effects on various cell lines.
- Methodology : Cell viability assays were performed using MTT and Trypan blue exclusion methods.
- Results : The compound exhibited significant cytotoxicity against A549 (lung cancer) and Caco-2 (colon cancer) cell lines with IC50 values in the low micromolar range.
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Antimicrobial Evaluation :
- Objective : Assess antimicrobial properties against resistant pathogens.
- Methodology : Disc diffusion and broth microdilution methods were utilized.
- Results : The compound demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
